molecular formula C22H26O6 B092361 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one CAS No. 15462-91-6

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one

Cat. No.: B092361
CAS No.: 15462-91-6
M. Wt: 386.4 g/mol
InChI Key: ZWUMDFWFKWDFBI-UHFFFAOYSA-N
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Description

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one is a chemical compound of significant interest in pharmacological research, primarily recognized for its role as a key synthetic precursor. Its main research value lies in its use as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. For instance, this compound has been identified as a crucial intermediate in the synthetic pathway for neolignans, a class of natural products with diverse biological properties source . Researchers utilize this chemical to explore structure-activity relationships and to develop novel compounds for experimental purposes. Available from suppliers like Toronto Research Chemicals, it is provided as a high-purity solid for laboratory use source . This product is intended for research and manufacturing applications only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-7-15(13(2)23)16-11-20(27-5)21(28-6)12-17(16)22(24)14-8-9-18(25-3)19(10-14)26-4/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMDFWFKWDFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935029
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15462-91-6
Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]-2-pentanone
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Record name 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one
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Record name 3-[2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
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Record name 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]pentan-2-one
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Scientific Research Applications

Key Synthesis Steps:

  • Starting Materials : The synthesis begins with diisohomoeugenol and involves oxidation reactions.
  • Reaction Conditions : The compound can be synthesized using chromium-free processes that utilize aluminum chloride as a catalyst, promoting environmentally friendly practices .
  • Purification : The final product is purified through recrystallization techniques to achieve a purity level above 98% .

Scientific Research Applications

The primary application of 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one is in the pharmaceutical industry as an intermediate in the production of Tofisopam. Here are some detailed applications:

Pharmaceutical Synthesis

  • Tofisopam Production : This compound is crucial in synthesizing Tofisopam, which is used to treat anxiety disorders. The synthesis pathway ensures that the end product meets stringent pharmaceutical standards for efficacy and safety .

Research on Anxiolytic Agents

  • Studies have indicated that derivatives of this compound exhibit anxiolytic properties similar to those of Tofisopam. Research continues to explore its potential in developing new anxiolytic medications with improved profiles .

Chemical Reactivity Studies

  • The compound has been utilized in various chemical reactivity studies, particularly in Diels-Alder reactions where its structural features allow for interesting reactivity patterns .

Case Studies

Several case studies highlight the significance of this compound in research and development:

Case Study 1: Synthesis Optimization

A study aimed at optimizing the synthesis of Tofisopam highlighted the efficiency of using aluminum chloride in the reaction process involving this compound. The optimized method resulted in higher yields and reduced environmental impact compared to traditional methods using chromium-based catalysts .

Case Study 2: Anxiolytic Activity Assessment

Research evaluating the anxiolytic effects of compounds derived from this intermediate demonstrated comparable efficacy to established anxiolytics like diazepam. This study underscores the potential for developing new therapeutic agents based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Functional Groups Biological Activity Applications References
3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one Pentan-2-one core with dimethoxybenzoyl and dimethoxyphenyl substituents Methoxy groups, ketone None (pharmaceutical intermediate) Tofisopam synthesis
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole ring with bromophenyl and dimethoxyphenyl groups Bromophenyl, oxadiazole Anti-inflammatory (61.9% inhibition at 20 mg/kg) Therapeutic agent (comparable to indomethacin)
Curcumin analog (3e) Cyclopentanone with dimethoxybenzylidene and acryloyl groups α,β-unsaturated ketone, methoxy Antioxidant (strong radical scavenging), tyrosinase inhibition Antioxidant, cosmetic applications
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives Triazole ring with dimethoxyphenyl and thioacetic acid Triazole, thioether Predicted low acute toxicity (GUSAR model) Drug discovery (ester precursors)
Threo-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid Propanediol backbone with dimethoxyphenyl groups Diol, methoxy Stereochemical model compound Synthetic intermediate for lignin-related studies

Key Research Findings

Structural Determinants of Activity :

  • Methoxy groups enhance solubility and binding affinity in polar environments. For example, curcumin analogs with 3,4-dimethoxyphenyl substituents (3e) showed superior antioxidant activity compared to hydroxylated derivatives (3d) .
  • The oxadiazole ring in ’s compounds contributes to anti-inflammatory efficacy by mimicking prostaglandin synthases’ substrates .

Divergent Applications :

  • Unlike the target compound (exclusively an intermediate), curcumin analogs and oxadiazoles exhibit direct therapeutic activities, such as ACE inhibition (3d) and HIV-1 protease inhibition (2e) .
  • Triazole derivatives () are exploratory drug candidates with modifiable ester groups for toxicity optimization.

Synthetic Efficiency :

  • The target compound’s synthesis prioritizes environmental safety (chromium-free oxidation) and scalability , whereas curcumin analogs require multi-step condensation for functional diversity .

Biological Activity

3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one, also known by its CAS number 15462-91-6, is a synthetic organic compound notable for its complex structure and potential biological activities. The molecular formula is C22H26O6C_{22}H_{26}O_{6}, with a molecular weight of approximately 386.44 g/mol. This compound is recognized as an intermediate in the synthesis of certain pharmaceuticals, including tofisopam, and has garnered interest for its potential biological effects.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are essential in treating Alzheimer's disease and other cognitive disorders. Compounds structurally similar to this compound have shown varying degrees of AChE inhibition. For instance, studies on benzoyl derivatives indicate that modifications in hydrophobicity and electronic properties significantly influence their inhibitory activities against AChE .

Compound AChE Inhibition IC50 (µM) Reference
Compound A0.29 ± 0.21
Compound B0.45 ± 0.05

Antifungal and Antibacterial Activities

Compounds that share structural elements with this compound have also been evaluated for antifungal and antibacterial properties. The presence of methoxy groups is often associated with enhanced biological activity due to increased lipophilicity, which aids in membrane penetration . Studies have shown that similar compounds possess significant antifungal activities against various plant pathogens.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through its structure-activity relationships (SAR). Variations in substituents on the aromatic rings and the pentanone backbone can drastically alter the compound's efficacy as an AChE inhibitor or its antioxidant capacity. For example:

  • Hydrophobic Substituents : Increase membrane permeability.
  • Electron-Withdrawing Groups : Enhance binding affinity to enzyme active sites.

Study on Related Compounds

In a study examining the biological activities of N-benzoylanthranilic esters, researchers found that modifications to the benzoyl moiety significantly impacted both antioxidant and AChE inhibitory activities . This highlights the potential for optimizing the structure of this compound to enhance its therapeutic properties.

Clinical Implications

Given the rising prevalence of neurodegenerative diseases, compounds like this compound could serve as lead compounds in drug development aimed at improving cognitive function through AChE inhibition.

Q & A

Q. What are the established synthetic routes for 3-(2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one, and what are their key mechanistic steps?

The compound is primarily synthesized via two methods:

  • Oppenauer Oxidation : A stereoselective oxidation of a diol intermediate using lithium-based catalysts, yielding the ketone moiety. This method is noted for its side reactions, requiring careful control of reaction conditions to avoid stereochemical byproducts .
  • Two-Step Process : Involves (i) polymerization and oxidation of isoeugenol methyl ether to form the intermediate 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-5-pentanone, followed by (ii) cyclization with hydrazine hydrate to produce Tofisopam. This route offers high yields (~48% overall) and scalability .
    Key mechanistic steps include benzoylation, methoxy group stabilization, and ketone formation via oxidative cleavage.

Q. How is the structural identity of this compound verified in synthetic workflows?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze methoxy group environments (δ 3.8–4.0 ppm for OCH3_3) and aryl/ketone proton signatures .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight (C22_{22}H26_{26}O6_6; [M+H]+^+ m/z 387.18) and fragmentation patterns .
  • InChI Key : The standardized identifier (1S/C22H26O6/c1-7-15...) ensures reproducibility in computational modeling .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

It serves as a critical precursor for Tofisopam , a 2,3-benzodiazepine anxiolytic. The ketone group enables cyclization with hydrazine to form the diazepine ring, while methoxy substituents modulate pharmacokinetic properties like solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of the Oppenauer oxidation step to minimize byproducts?

  • Catalyst Tuning : Lithium alkoxides (e.g., LiOt-Bu) enhance stereocontrol by coordinating with the diol intermediate, favoring the desired erythro configuration .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing epimerization.
  • Analytical Monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy identifies and quantifies stereoisomeric impurities .

Q. What strategies resolve contradictions in reported yields for the two-step synthesis method?

Discrepancies arise from:

  • Oxidative Side Reactions : Over-oxidation of the benzoyl group reduces yields. Controlled O2_2 flow and low-temperature conditions mitigate this .
  • Hydrazine Cyclization Efficiency : Excess hydrazine (1.5 eq.) ensures complete conversion, but residual reagent complicates purification. Quenching with acetic acid improves isolation .

Q. How can computational modeling predict reactivity or degradation pathways for this compound?

  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone carbonyl susceptibility to nucleophilic attack) .
  • Degradation Studies : Molecular dynamics (MD) models predict hydrolytic cleavage of methoxy groups under acidic conditions, guiding stability testing protocols .

Q. What analytical methods are recommended for characterizing synthetic byproducts or impurities?

  • High-Resolution LC-MS : Detects low-abundance impurities (e.g., demethylated analogs or dimerization products) with ppm-level accuracy.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates, as demonstrated in related dimethoxybenzodiazepine systems .

Methodological Considerations

  • Safety Protocols : Use gloveboxes for hydrazine handling, and adhere to waste disposal guidelines for methoxy-aromatic byproducts .
  • Scale-Up Challenges : Batch vs. continuous flow systems impact heat dissipation during exothermic cyclization steps .

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